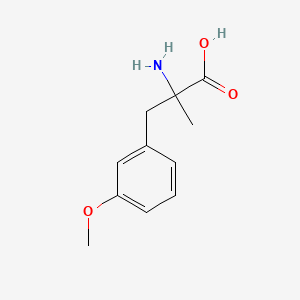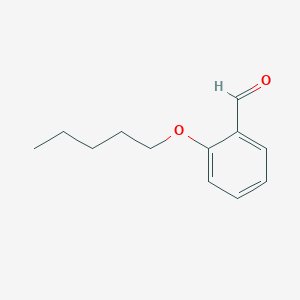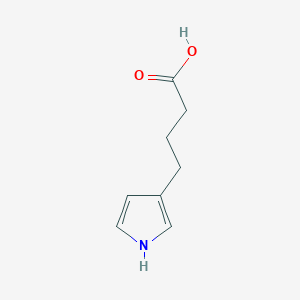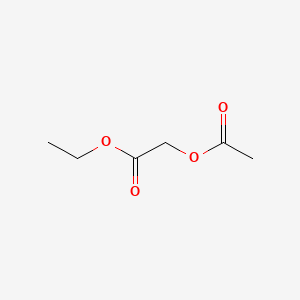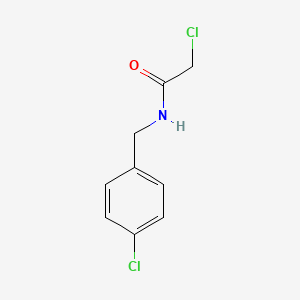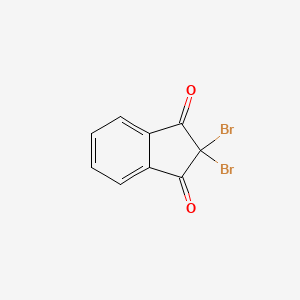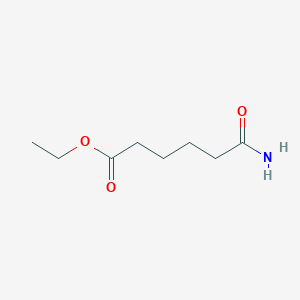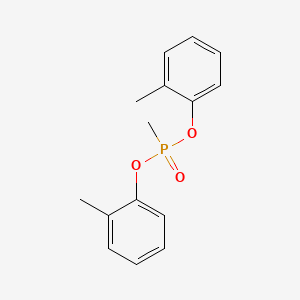![molecular formula C19H26O5 B1597357 2-[(2-metilpropanoil)oxi]-4-metilfenil)oxirano-2-il)metil 2-metilbutanoato CAS No. 22518-07-6](/img/structure/B1597357.png)
2-[(2-metilpropanoil)oxi]-4-metilfenil)oxirano-2-il)metil 2-metilbutanoato
Descripción general
Descripción
8,9-Epóxido-3-isobutiriloxi-10-(2-metilbutanóil)timol: es un compuesto químico derivado de los aceites esenciales de Telekia speciosa. Este compuesto es conocido por su significativa actividad antiproliferativa contra líneas celulares de cáncer humano in vitro . Es un miembro de la familia de los fenoles y ésteres benzoicos y tiene una fórmula molecular de C19H26O5 con un peso molecular de 334,41 .
Aplicaciones Científicas De Investigación
Química: 8,9-Epóxido-3-isobutiriloxi-10-(2-metilbutanóil)timol se utiliza en la investigación química para estudiar su reactividad y su potencial como precursor para la síntesis de otros compuestos.
Biología: La actividad antiproliferativa del compuesto lo convierte en un tema de interés en la investigación biológica, particularmente en el estudio de sus efectos sobre las líneas celulares de cáncer .
Medicina: Debido a sus posibles propiedades anticancerígenas, este compuesto se está investigando para sus aplicaciones terapéuticas en oncología .
Industria: En el sector industrial, 8,9-Epóxido-3-isobutiriloxi-10-(2-metilbutanóil)timol puede utilizarse en la formulación de productos derivados de aceites esenciales, como fragancias y saborizantes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 8,9-Epóxido-3-isobutiriloxi-10-(2-metilbutanóil)timol implica la extracción de aceites esenciales de Telekia speciosa. El compuesto se aísla y purifica luego mediante diversas técnicas cromatográficas . Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas, pero normalmente implican el uso de solventes y reactivos orgánicos para lograr la pureza y el rendimiento deseados.
Métodos de Producción Industrial: La producción industrial de este compuesto no está ampliamente detallada en la literatura. Es probable que se utilicen procesos de extracción y purificación a gran escala, similares a los utilizados en la producción de otros compuestos derivados de aceites esenciales. Estos métodos pueden incluir destilación por vapor, extracción con solventes y purificación cromatográfica .
Análisis De Reacciones Químicas
Tipos de Reacciones: 8,9-Epóxido-3-isobutiriloxi-10-(2-metilbutanóil)timol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden producir diversas formas reducidas del compuesto.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Diversos nucleófilos y electrófilos en condiciones apropiadas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir alcoholes o alcanos .
Mecanismo De Acción
El mecanismo por el cual 8,9-Epóxido-3-isobutiriloxi-10-(2-metilbutanóil)timol ejerce sus efectos implica su interacción con las vías celulares que regulan la proliferación celular. Se cree que el compuesto se dirige a vías moleculares específicas que controlan el crecimiento y la división celular, lo que lleva a la inhibición de la proliferación de células cancerosas . Los objetivos moleculares y las vías exactas aún están en investigación, pero se cree que implican la modulación de las vías de señalización relacionadas con la regulación del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares:
8-Hidroxi-9-isobutiriloxi-10-(2-metilbutanóil)timol: Otro compuesto derivado de aceites esenciales con características estructurales similares.
8,9-Epóxido-3-isobutiriloxi-10-(2-metilbutanóil)timol: Un compuesto estrechamente relacionado con ligeras variaciones en su estructura química.
Singularidad: 8,9-Epóxido-3-isobutiriloxi-10-(2-metilbutanóil)timol es único debido a su combinación específica de grupos funcionales, que contribuyen a su reactividad química y actividad biológica distintivas. Sus grupos epóxido y éster juegan un papel crucial en sus interacciones con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-6-14(5)18(21)22-10-19(11-23-19)15-8-7-13(4)9-16(15)24-17(20)12(2)3/h7-9,12,14H,6,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEFONQGRSUFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1(CO1)C2=C(C=C(C=C2)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132477 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22518-07-6 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22518-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


